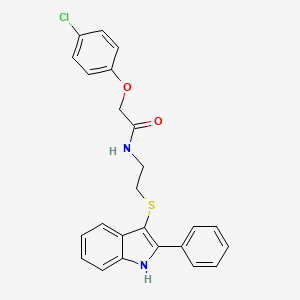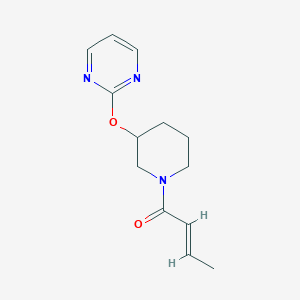![molecular formula C15H19N3OS B2550747 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea CAS No. 1207043-77-3](/img/structure/B2550747.png)
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a dimethylamino group, a phenyl ring, and a thiophene ring
Vorbereitungsmethoden
The synthesis of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions to form the desired urea derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency .
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in its biological activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGVQLNECLPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2550664.png)
![5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2550665.png)
![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)
![N-(4-methoxyphenyl)-6-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2550669.png)
![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)



![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)
